Butyl[(2-fluorophenyl)methyl]amine hydrochloride
Description
Butyl[(2-fluorophenyl)methyl]amine hydrochloride is an organic compound featuring a butyl group attached to a benzylamine scaffold substituted with a fluorine atom at the 2-position of the phenyl ring, with hydrochloride as the counterion. Its molecular formula is C₁₁H₁₅FN·HCl, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability, while the butyl chain contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFNCVTPYFDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Butyl[(2-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Butyl[(2-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Hydrolysis of the compound in the presence of acids or bases can lead to the formation of the corresponding amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl[(2-fluorophenyl)methyl]amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: Research involving this compound may focus on its potential therapeutic effects, including its use as a precursor for the synthesis of drug candidates.
Industry: In industrial settings, the compound can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of Butyl[(2-fluorophenyl)methyl]amine hydrochloride depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the butyl group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares structural features, molecular weights, and substituent effects of Butyl[(2-fluorophenyl)methyl]amine hydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Substituent (R Group) | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Butyl[(2-fluorophenyl)methyl]amine HCl | C₁₁H₁₅FN·HCl | -CH₂CH₂CH₂CH₃ (butyl) | 207.70 | Flexible alkyl chain, high lipophilicity |
| (2-fluorophenyl)methylamine HCl | C₈H₁₀FN·HCl | -CH₃ (methyl) | 165.63 | Shorter chain, reduced lipophilicity |
| (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine HCl | C₁₁H₁₃FN·HCl | Cyclopropylmethyl | 205.69 | Rigid cyclopropane ring, enhanced stereochemical constraints |
| 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine HCl | C₁₀H₁₂FN·HCl | Cyclopropane | 165.21 | Planar rigidity, potential for improved target selectivity |
| 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine HCl | C₁₀H₉F₂N·HCl | Cyclobutane with difluoro substituents | 219.64 | Increased fluorination, higher polarity |
Key Observations :
- Alkyl Chain Length: Butyl derivatives exhibit higher lipophilicity compared to methyl analogues, favoring passive diffusion across biological membranes . However, excessive chain length (e.g., hexyl or octyl) may reduce aqueous solubility, as noted in naphthoquinone-based analogues .
- Rigid vs. In contrast, flexible butyl chains allow adaptive interactions with flexible targets .
Biological Activity
Butyl[(2-fluorophenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. The fluorophenyl moiety enhances the compound's stability and lipophilicity, potentially influencing its binding affinity to biological targets.
Target Interaction
- Enzymatic Targets : The compound may inhibit or enhance enzymatic activity, affecting various biochemical pathways.
- Receptor Binding : It is hypothesized that the compound binds to specific receptors, modulating their activity and thus influencing physiological responses.
Biochemical Pathways
The interaction of this compound with biological targets can lead to alterations in key biochemical pathways. For instance:
- Signal Transduction : The compound may influence pathways involved in cellular signaling, impacting processes such as proliferation and apoptosis.
- Metabolic Pathways : By modulating enzyme activity, it can affect metabolic processes critical for cell survival and function.
Scientific Research Applications
This compound has various applications in scientific research:
| Field | Application |
|---|---|
| Chemistry | Serves as a building block for synthesizing complex organic molecules. |
| Biology | Used in studies investigating small molecule interactions with biological targets. |
| Medicine | Explored for potential therapeutic effects and as a precursor for drug candidates. |
| Industry | Applied in developing new materials and chemical processes, particularly in polymer chemistry. |
Case Studies and Research Findings
-
In Vitro Studies : Research indicates that this compound interacts with various cell lines, influencing cell viability and proliferation rates. Specific assays demonstrated its potential role as an inhibitor of certain metabolic enzymes.
- Example Study : A study evaluated the uptake of this compound in 9L rat gliosarcoma cells, revealing significant inhibition of cell growth at certain concentrations.
- Comparative Analysis : When compared to similar compounds such as Butyl[(2-chlorophenyl)methyl]amine hydrochloride, the fluorinated derivative exhibited enhanced binding properties and stability due to the unique characteristics imparted by the fluorine atom.
- Pharmacological Investigations : Ongoing research focuses on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Butyl[(2-fluorophenyl)methyl]amine hydrochloride, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typical, starting with halogenated aromatic precursors. For example, nucleophilic substitution or reductive amination may introduce the butylamine moiety. Key intermediates (e.g., fluorobenzyl derivatives) should be purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). Reductive amination steps may require catalysts like palladium or nickel under hydrogen atmospheres .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95%). Cross-reference spectral data with analogous compounds, such as 3-(2-fluorophenoxy)propan-1-amine hydrochloride, to validate structural integrity .
Q. How can researchers ensure safe handling and disposal of this compound during experiments?
- Safety Protocols : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Waste Management : Segregate halogenated organic waste and coordinate with certified disposal services to comply with EPA/DOT regulations. Document waste streams using Safety Data Sheets (SDS) for traceability .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Structural Confirmation : X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and crystal packing. Pair with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., amine N-H stretches at ~3300 cm) .
- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Quantify impurities (<0.1%) via LC-MS and differential scanning calorimetry (DSC) for thermal stability profiling .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure determination?
- Approach : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws and scale intensities. Use PLATON’s ADDSYM tool to detect missed symmetry elements. Disorder in the butyl chain may require PART/SUMP constraints to model occupancy ratios .
- Validation : Cross-validate refined structures with Hirshfeld surface analysis and intermolecular interaction maps (e.g., π-π stacking of fluorophenyl groups) .
Q. What strategies are effective in identifying and mitigating synthetic byproducts (e.g., N-alkylation side products)?
- Byproduct Analysis : Use LC-MS/MS to detect trace impurities (e.g., dialkylated amines or dehalogenated derivatives). Compare fragmentation patterns with libraries of known fluorophenyl analogs .
- Mitigation : Optimize stoichiometry (e.g., excess amine to limit over-alkylation) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity. Purify via recrystallization in ethanol/water systems .
Q. How do structural modifications (e.g., fluorophenyl substitution patterns) influence the compound’s reactivity or biological activity?
- Structure-Activity Relationship (SAR) : Replace the 2-fluorophenyl group with 3- or 4-fluoro analogs and assess electronic effects via Hammett σ constants. Test binding affinity (e.g., receptor assays) to correlate substituent position with activity. Computational docking (AutoDock Vina) can predict interactions with target proteins .
- Experimental Design : Synthesize derivatives via Suzuki-Miyaura coupling for diverse aryl groups. Evaluate pharmacokinetic properties (e.g., logP via shake-flask method) to link hydrophobicity to bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
